2-Bromo-4-methyl-1H-imidazole-5-carbonitrile
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Overview
Description
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a five-membered imidazole ring with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with bromine and a suitable nitrile source. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while oxidation and reduction reactions can produce different functionalized imidazoles .
Scientific Research Applications
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-imidazole-4,5-dicarbonitrile: Similar structure but with two nitrile groups.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a nitrile group.
4-Methylimidazole: Lacks the bromine and nitrile groups but shares the imidazole core
Uniqueness
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry and a useful probe in biological studies .
Properties
Molecular Formula |
C5H4BrN3 |
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Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-bromo-5-methyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-3-4(2-7)9-5(6)8-3/h1H3,(H,8,9) |
InChI Key |
UAYQIAJLYLSFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)Br)C#N |
Origin of Product |
United States |
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